molecular formula C9H17ClN2O3 B1445752 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride CAS No. 1822674-11-2

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B1445752
CAS RN: 1822674-11-2
M. Wt: 236.69 g/mol
InChI Key: GVUSAJMUXNZVCN-UHFFFAOYSA-N
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Description

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3 and a molecular weight of 236.70 . It is used for research purposes .


Synthesis Analysis

The synthesis of functionalized oxazolidines, such as 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .


Molecular Structure Analysis

The molecular structure of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride consists of 9 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Functionalized oxazolidines, such as 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride, can be synthesized using 1,2-amino alcohols as starting materials . In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N -propargyloxazolidines .

Scientific Research Applications

Synthesis of Functionalized Oxazolidines

Oxazolidines are important structural units in many biologically active compounds and serve as key intermediates in the synthesis of various chemical entities. The compound can be utilized in metal-free domino annulation/Mannich reactions , which are part of recent multicomponent syntheses strategies .

Transition Metal-Catalyzed Cascade Reactions

In the realm of organic synthesis, transition metal-catalyzed reactions are pivotal for constructing complex molecules. “3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride” can be involved in such reactions to create diverse molecular architectures .

Asymmetric Azaelectrocyclization

This process is crucial for creating enantioselective compounds, which are vital in pharmaceuticals. The subject compound can be a starting material in extended one-pot asymmetric azaelectrocyclization to produce chiral molecules .

properties

IUPAC Name

3-(2-amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-3-6(2)7(10)4-11-8(12)5-14-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUSAJMUXNZVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1C(=O)COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
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